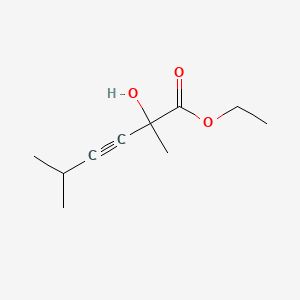
5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the bromine atom at the 5-position and the 1,1-dimethoxyethyl group at the 2-position makes this compound unique and potentially useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole typically involves the bromination of 2-(1,1-dimethoxyethyl)thiazole. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The bromination step is carefully monitored to avoid over-bromination or side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced thiazole derivatives.
Coupling Reactions: Products are more complex molecules with extended conjugation or functional groups.
Applications De Recherche Scientifique
5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the 1,1-dimethoxyethyl group can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,1-Dimethoxyethyl)thiazole: Lacks the bromine atom at the 5-position.
5-Bromothiazole: Lacks the 1,1-dimethoxyethyl group at the 2-position.
2-(1,1-Dimethoxyethyl)-4-bromothiazole: Bromine atom is at the 4-position instead of the 5-position.
Uniqueness
5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole is unique due to the specific positioning of the bromine atom and the 1,1-dimethoxyethyl group. This unique structure can result in distinct chemical reactivity and biological activity compared to its similar compounds.
Propriétés
Formule moléculaire |
C7H10BrNO2S |
|---|---|
Poids moléculaire |
252.13 g/mol |
Nom IUPAC |
5-bromo-2-(1,1-dimethoxyethyl)-1,3-thiazole |
InChI |
InChI=1S/C7H10BrNO2S/c1-7(10-2,11-3)6-9-4-5(8)12-6/h4H,1-3H3 |
Clé InChI |
BCMCRBMDEHFBCA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC=C(S1)Br)(OC)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diethyl 2-acetamido-2-[2-(6-amino-4-methylpyridin-2-yl)ethyl]propanedioate](/img/structure/B8298702.png)

![[1-(4-Nitrophenyl)ethyl] methanesulfonate](/img/structure/B8298712.png)




![3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B8298755.png)


![2,3-dihydro-1H-3a,4-diaza-cyclopenta[a]indene](/img/structure/B8298770.png)
![tert-butyl N-[3-methyl-1-(2-methylpropylamino)-1-oxobutan-2-yl]carbamate](/img/structure/B8298771.png)
